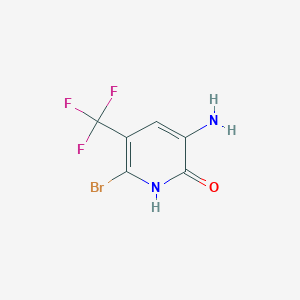
3-amino-6-bromo-5-(trifluoromethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-6-bromo-5-(trifluoromethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound with a unique structure that includes an amino group, a bromine atom, and a trifluoromethyl group attached to a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-bromo-5-(trifluoromethyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactionsThe amino group is then introduced via amination reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-amino-6-bromo-5-(trifluoromethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-amino-6-bromo-5-(trifluoromethyl)-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 3-amino-6-bromo-5-(trifluoromethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-amino-3-bromo-2-chloropyridine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
3-amino-6-chloropicolinaldehyde: Contains a chloropicolinaldehyde group instead of a dihydropyridinone ring.
3-amino-6-bromo-5-trifluoromethyl-pyridine-2-carbonitrile: Similar structure but with a carbonitrile group.
Uniqueness
3-amino-6-bromo-5-(trifluoromethyl)-1,2-dihydropyridin-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
Molecular Formula |
C6H4BrF3N2O |
|---|---|
Molecular Weight |
257.01 g/mol |
IUPAC Name |
3-amino-6-bromo-5-(trifluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H4BrF3N2O/c7-4-2(6(8,9)10)1-3(11)5(13)12-4/h1H,11H2,(H,12,13) |
InChI Key |
NOHCFZFUNQNCRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=C1C(F)(F)F)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine trifluoroacetate salt, AldrichCPR](/img/structure/B11731862.png)
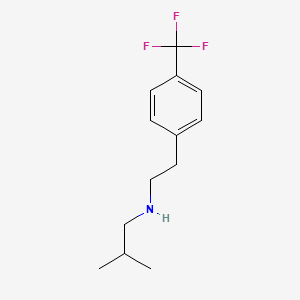

![2-[3-({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11731890.png)
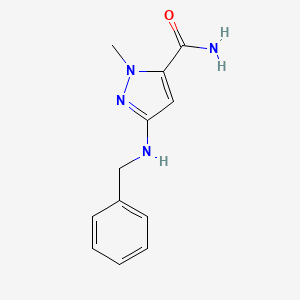
![2-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B11731897.png)


![N-[(2,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11731915.png)
![4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11731921.png)
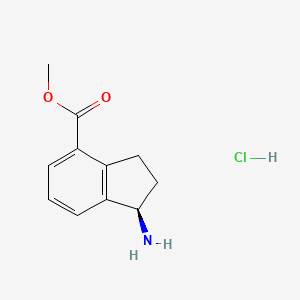
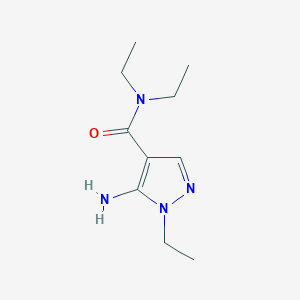
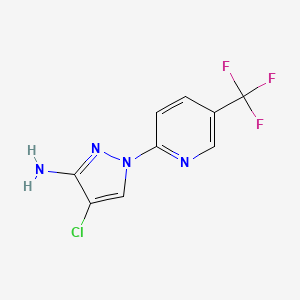
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11731941.png)
